molecular formula C22H25FN6O4 B11431111 5-amino-1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11431111
M. Wt: 456.5 g/mol
InChI Key: NSNAOWTXJYAXGO-UHFFFAOYSA-N
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Description

5-AMINO-1-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-N-[(4-FLUOROPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of multiple functional groups, including amino, carbamoyl, and methoxy groups, makes it a valuable candidate for research in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

The synthesis of 5-AMINO-1-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-N-[(4-FLUOROPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves several steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the amino and carbamoyl groups. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using catalysts or specific solvents to facilitate the reactions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-AMINO-1-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-N-[(4-FLUOROPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and functional groups can form hydrogen bonds, coordinate with metal ions, or participate in other interactions that modulate the activity of the target molecules. These interactions can lead to changes in the biological activity of the target, making the compound useful for therapeutic or diagnostic purposes.

Comparison with Similar Compounds

Compared to other similar compounds, 5-AMINO-1-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-N-[(4-FLUOROPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    5-Amino-1,2,3-triazole derivatives: Known for their stability and versatility in chemical reactions.

    Carbamoyl-substituted triazoles: Used in medicinal chemistry for their potential therapeutic properties.

    Fluorophenyl-substituted triazoles: Investigated for their biological activity and potential as pharmaceutical agents.

This compound’s unique structure and functional groups make it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C22H25FN6O4

Molecular Weight

456.5 g/mol

IUPAC Name

5-amino-1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C22H25FN6O4/c1-32-17-8-5-14(11-18(17)33-2)9-10-25-19(30)13-29-21(24)20(27-28-29)22(31)26-12-15-3-6-16(23)7-4-15/h3-8,11H,9-10,12-13,24H2,1-2H3,(H,25,30)(H,26,31)

InChI Key

NSNAOWTXJYAXGO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)N)OC

Origin of Product

United States

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